

Application Note: Quantitative Bioanalysis of Abacavir in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Abacavir, trans-

CAS No.: 783292-37-5

Cat. No.: B1278640

[Get Quote](#)

Abstract

This comprehensive guide provides a detailed framework for the development, validation, and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Abacavir in biological matrices, primarily human plasma. Abacavir is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in combination antiretroviral therapy (cART). Accurate measurement of its concentration is critical for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring (TDM) to ensure optimal efficacy and minimize toxicity. This document furnishes researchers, scientists, and drug development professionals with field-proven insights, detailed step-by-step protocols, and the rationale behind critical experimental choices, all grounded in current regulatory standards.

Introduction: The Rationale for Abacavir Quantification

Abacavir (ABC) is a potent carbocyclic synthetic nucleoside analogue used in the treatment of HIV-1 infection.[1] It is intracellularly converted to its active metabolite, carbovir triphosphate

(CBV-TP), which inhibits the activity of HIV-1 reverse transcriptase.[2][3] The clinical response to Abacavir can be influenced by systemic exposure. Therefore, a validated, sensitive, and selective bioanalytical method is indispensable for reliably measuring its concentrations in biological fluids.

A Note on Stereochemistry: "cis" vs. "trans" Abacavir The active pharmaceutical ingredient, Abacavir, possesses a specific stereochemistry: (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol. This configuration denotes a cis relationship between the hydroxymethyl and purine groups on the cyclopentene ring. The "trans-" isomer is considered a related substance or impurity.[4] Consequently, the primary objective of a bioanalytical method is the accurate quantification of the therapeutically active cis-isomer. Method development must ensure selectivity and specificity to distinguish the active isomer from any potential impurities or closely related substances. This document focuses on the quantification of the active Abacavir isomer.

The Regulatory Pillar: Adherence to Bioanalytical Method Validation (BMV) Guidelines

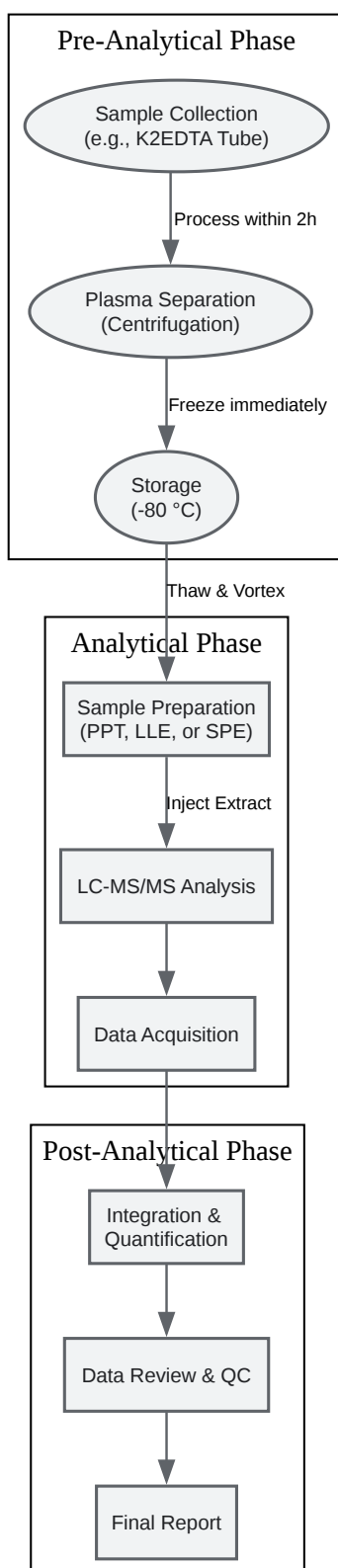
The trustworthiness of bioanalytical data hinges on rigorous validation. Global regulatory bodies have established comprehensive guidelines to ensure data integrity. This protocol is designed in accordance with the principles outlined by:

- The International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation.[5][6][7]
- The U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[8][9]

These guidelines provide a framework for validating key performance characteristics of the assay, ensuring that it is fit-for-purpose.[10][11][12][13]

The Bioanalytical Workflow: From Sample to Result

A successful bioanalytical project requires meticulous attention to detail at every stage. The overall workflow encompasses pre-analytical, analytical, and post-analytical phases, each with critical control points to ensure data quality.



[Click to download full resolution via product page](#)

Caption: High-level overview of the bioanalytical workflow.

Pre-Analytical Stage: Safeguarding Sample Integrity

The quality of the final data is inextricably linked to the integrity of the collected sample.

Neglecting this stage can introduce significant, irreversible errors.

- **Matrix Selection:** Human plasma, typically collected using K₂EDTA as an anticoagulant, is the most common matrix for Abacavir quantification.
- **Sample Collection & Handling:** Whole blood samples should be centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) as soon as possible to separate plasma. The resulting plasma should be transferred to clearly labeled polypropylene tubes.
- **Storage and Stability:** Abacavir is generally stable. However, long-term stability must be experimentally verified during method validation. As a best practice, plasma samples should be frozen and maintained at ≤ -70°C until analysis.^[14] Studies have demonstrated Abacavir stability in serum and cerebrospinal fluid for up to 2 years.^[14]

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) from the biological matrix that can suppress the analyte signal during MS analysis (matrix effects) and to concentrate the analyte.

Common Techniques for Abacavir Extraction:

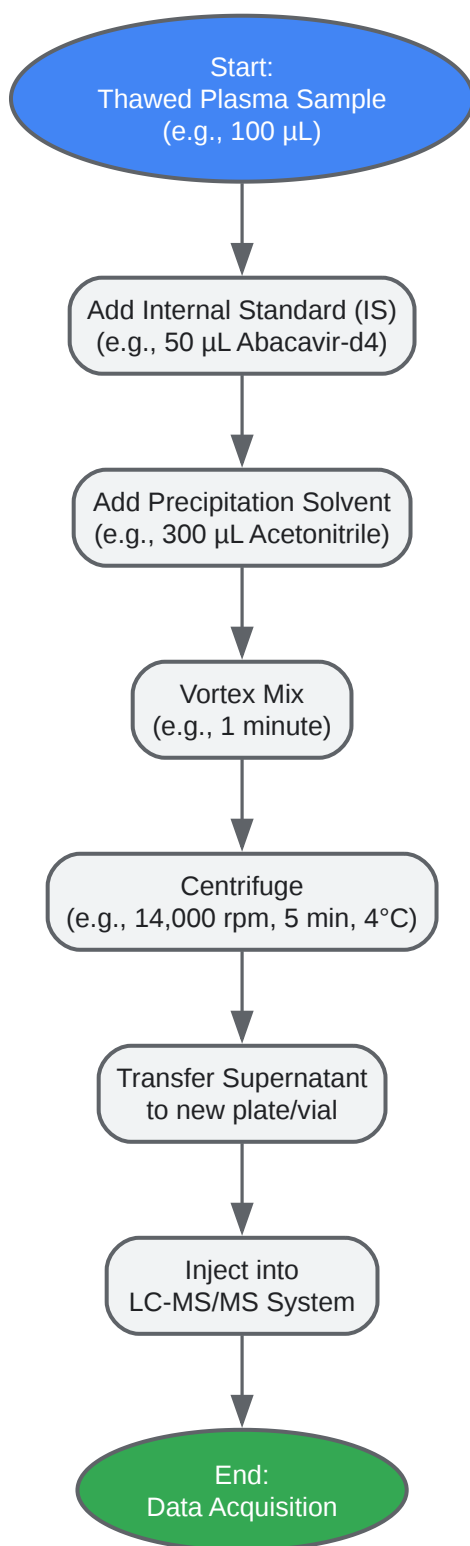
- **Protein Precipitation (PPT):**
 - **Principle:** A water-miscible organic solvent (typically acetonitrile or methanol) is added to the plasma sample, disrupting the hydration layer around proteins and causing them to precipitate.^{[15][16]}
 - **Advantages:** Fast, simple, and requires minimal development.
 - **Disadvantages:** Can result in "dirtier" extracts compared to other methods, potentially leading to more significant matrix effects.
 - **Application:** Widely used for Abacavir due to its simplicity and efficiency for this analyte.^{[17][18][19]}

- Liquid-Liquid Extraction (LLE):
 - Principle: The analyte is partitioned between the aqueous sample and a water-immiscible organic solvent based on its relative solubility.
 - Advantages: Provides cleaner extracts than PPT, effectively removing non-lipid interferences.
 - Disadvantages: More labor-intensive, requires solvent optimization, and can be difficult to automate.
 - Application: A robust method for Abacavir has been demonstrated using an ethyl acetate and dichloromethane mixture.[\[20\]](#)[\[21\]](#)
- Solid-Phase Extraction (SPE):
 - Principle: The analyte is selectively adsorbed onto a solid sorbent from the liquid sample, interferences are washed away, and the analyte is then eluted with a small volume of organic solvent.[\[22\]](#)
 - Advantages: Provides the cleanest extracts, high recovery, and excellent concentration capability.
 - Disadvantages: Most complex and costly method to develop and run.

Causality in Method Selection: For high-throughput analysis in a drug development setting, Protein Precipitation is often the method of choice for Abacavir. Its simplicity and the robust response of Abacavir via LC-MS/MS often outweigh the potential for matrix effects, which can be mitigated through proper chromatographic separation.

Detailed Protocol 1: Protein Precipitation (PPT)

This protocol is a representative example for the extraction of Abacavir from human plasma.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Protein Precipitation.

Step-by-Step Methodology:

- Retrieve plasma samples, calibration standards, and quality control (QC) samples from the -80°C freezer and allow them to thaw completely at room temperature.
- Vortex all thawed samples for 10-15 seconds to ensure homogeneity.[23]
- In a 1.5 mL microcentrifuge tube or a 96-well deep-well plate, aliquot 100 µL of the plasma sample.
- Add 50 µL of the internal standard (IS) working solution (e.g., Abacavir-d₄ in 50% methanol) to each tube/well. The IS is crucial for correcting for variability during sample preparation and MS injection.
- Add 300 µL of ice-cold acetonitrile to induce protein precipitation. The 3:1 solvent-to-plasma ratio is a common starting point.[23][24]
- Securely cap the tubes or seal the plate. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 rpm or >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the clear supernatant (approximately 400 µL) to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
- Inject an aliquot (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system for analysis. Some methods may include an evaporation and reconstitution step to enhance sensitivity or change solvent composition.[25]

Analytical Quantification: LC-MS/MS Parameters

Liquid chromatography-tandem mass spectrometry is the gold standard for small molecule bioanalysis due to its superior sensitivity and selectivity.

Chromatography (LC): The goal is to separate Abacavir from the IS and any remaining endogenous components to minimize ion suppression.

- Rationale: A reversed-phase C18 column is typically used, as it provides good retention for a moderately polar compound like Abacavir.[20][21] A gradient elution using a weak acid (e.g., formic acid) in the mobile phase ensures good peak shape and promotes protonation for MS detection.

Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two levels of mass filtering for exceptional selectivity.

- Rationale: Abacavir contains several basic nitrogen atoms, making it highly amenable to positive ion electrospray ionization (ESI+). In the MS, the protonated molecule $[M+H]^+$ is selected (Quadrupole 1), fragmented (Quadrupole 2), and a specific, stable product ion is monitored (Quadrupole 3). This process is known as Multiple Reaction Monitoring (MRM).

Table 1: Typical LC-MS/MS Parameters for Abacavir Quantification

Parameter	Typical Setting	Rationale & Reference
LC Column	C18, e.g., Gemini C18 (150 x 4.6 mm, 5 μm)	Provides robust reversed-phase separation for Abacavir.[21]
Mobile Phase A	0.1% Formic Acid in Water or 5mM Ammonium Acetate	Acid promotes protonation (ESI+) and improves peak shape.[25][26]
Mobile Phase B	Acetonitrile or Methanol	Common organic eluents for reversed-phase chromatography.
Flow Rate	0.5 - 1.0 mL/min	Standard flow rate for analytical HPLC columns.[20][21]
Injection Volume	5 - 10 μL	Balances sensitivity with potential column overloading.
Ionization Mode	Electrospray Ionization (ESI), Positive	Abacavir readily forms [M+H] ⁺ ions.[20][21]
MRM Transition	m/z 287.2 → 191.2	Precursor ion [M+H] ⁺ and a stable, high-intensity product ion.[21][25][27]

| IS Transition | m/z 291.2 → 195.2 (for Abacavir-d₄) | Stable-isotope labeled IS is ideal as it co-elutes and has similar ionization efficiency. |

Method Validation: A Self-Validating System

A bioanalytical method is not considered reliable until it has undergone a full validation to demonstrate its performance characteristics as per regulatory guidelines.[6][7]

Caption: Key parameters for bioanalytical method validation.

Table 2: Method Validation Parameters and Acceptance Criteria (based on ICH M10)

Parameter	Purpose	Acceptance Criteria
Selectivity	To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.	Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS.
Calibration Curve	To demonstrate the relationship between instrument response and known analyte concentrations.	At least 6 non-zero standards. Correlation coefficient (r^2) \geq 0.99 is typical. Back-calculated concentrations must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Lower Limit of Quantitation (LLOQ)	The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.	Analyte response must be ≥ 5 times the blank response. Accuracy within $\pm 20\%$ and precision $\leq 20\%$.
Accuracy	Closeness of mean measured concentration to the nominal concentration.	Mean concentration should be within $\pm 15\%$ of the nominal value at LQC, MQC, and HQC levels.
Precision	The closeness of replicate measurements (expressed as %CV or %RSD).	The %CV should not exceed 15% at LQC, MQC, and HQC levels.
Stability	To evaluate the chemical stability of the analyte in the biological matrix under various conditions.	Mean concentrations of stability samples must be within $\pm 15\%$ of the mean concentration of baseline samples.

| Dilution Integrity | To ensure that samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs must be within $\pm 15\%$. |

Application to Alternative Matrices

While plasma is the standard, quantification in other matrices can provide valuable clinical information.

- Dried Blood Spots (DBS): DBS involves spotting a small volume of whole blood onto filter paper. It offers significant advantages for sample collection (e.g., finger-prick), storage, and shipment, especially in resource-limited settings.[28][29] Method validation for DBS requires additional experiments, such as assessing the effect of hematocrit and spot volume.[30][31]
- Saliva: As a non-invasive matrix, saliva is attractive for TDM. A method for quantifying Abacavir in saliva has been successfully developed, showing its feasibility for monitoring drug concentrations.[25]
- Hair: Hair analysis can provide a long-term cumulative record of drug exposure. Methods have been validated for the simultaneous quantification of Abacavir and other antiretrovirals in hair, which is useful for adherence monitoring.[32]

Conclusion

This application note outlines a comprehensive and robust approach to the quantification of Abacavir in biological matrices, grounded in scientific principles and regulatory expectations. The detailed protein precipitation protocol combined with a selective and sensitive LC-MS/MS method provides a reliable foundation for researchers in clinical and pharmaceutical settings. Rigorous adherence to the validation principles described herein is paramount to generating high-quality, defensible data for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

References

- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [\[Link\]](#)
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [\[Link\]](#)
- European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [\[Link\]](#)

- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [[Link](#)]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [[Link](#)]
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [[Link](#)]
- Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [[Link](#)]
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. [[Link](#)]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [[Link](#)]
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [[Link](#)]
- Praveen, et al. (2019). Bioanalytical Method Development And Validation For The Simultaneous Estimation Of Zidovudine And Abacavir In Human Plasma By Rp-Hplc. Manipal Journal of Pharmaceutical Sciences. [[Link](#)]
- Rezk, M. R., et al. (2010). Development and Validation of a Selective and Rapid LC–MS–MS Method for the Quantification of Abacavir in Human Plasma. Journal of Chromatographic Science. [[Link](#)]
- CORE. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE AND LAMUVIDINE IN HUMAN PLAS. [[Link](#)]
- PubMed. (2010). Development and Validation of a Selective and Rapid LC-MS-MS Method for the Quantification of Abacavir in Human Plasma. [[Link](#)]
- ResearchGate. (2022). A Systematic and Concise Review on the Development of Analytical and Bioanalytical Methods for the Simultaneous Estimation of Abacavir Sulfate and

Lamivudine. [\[Link\]](#)

- National Institutes of Health (NIH). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. [\[Link\]](#)
- National Institutes of Health (NIH). Field Study of Dried Blood Spot Specimens for HIV-1 Drug Resistance Genotyping. [\[Link\]](#)
- PubMed. (2025). HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies. [\[Link\]](#)
- National Institutes of Health (NIH). Field Evaluation of Dried Blood Spots for Routine HIV-1 Viral Load and Drug Resistance Monitoring in Patients Receiving Antiretroviral Therapy in Africa and Asia. [\[Link\]](#)
- Phenomenex. Sample Preparation Guide. [\[Link\]](#)
- Oxford Academic. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies. [\[Link\]](#)
- MDPI. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. [\[Link\]](#)
- PubMed. (2015). Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry. [\[Link\]](#)
- ResearchGate. (2010). Development and Validation of a Selective and Rapid LC-MS-MS Method for the Quantification of Abacavir in Human Plasma. [\[Link\]](#)
- National Institutes of Health (NIH). Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams

Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects. [\[Link\]](#)

- PubMed. (2002). Stable concentrations of zidovudine, stavudine, lamivudine, abacavir, and nevirapine in serum and cerebrospinal fluid during 2 years of therapy. [\[Link\]](#)
- protocols.io. (2019). a protein precipitation extraction method. [\[Link\]](#)
- Journal of Pharmaceutical Negative Results. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate antiviral drug.... [\[Link\]](#)
- Wikipedia. Abacavir. [\[Link\]](#)
- PubMed. (2013). Simultaneous analysis of antiretroviral drugs abacavir and tenofovir in human hair by liquid chromatography-tandem mass spectrometry. [\[Link\]](#)
- SpringerLink. (2024). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. [\[Link\]](#)
- YouTube. (2020). Bioanalysis of the Dried Blood Spot (DBS) by Mass Spectrometry for Clinical Studies. [\[Link\]](#)
- PubMed. (2004). Determination of Abacavir in Maternal Plasma, Amniotic Fluid, Fetal and Placental Tissues by a Polarity Switching Liquid chromatography/tandem Mass Spectrometry Method. [\[Link\]](#)
- National Institutes of Health (NIH). Population Pharmacokinetics of Abacavir in Plasma and Cerebrospinal Fluid. [\[Link\]](#)
- ASM Journals. Clinical Evaluation of a Dried Blood Spot Assay for Atazanavir. [\[Link\]](#)
- International Journal of Pharmaceutical Sciences and Research. LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. [\[Link\]](#)
- Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [\[Link\]](#)

- PubMed. (2009). Steady-state pharmacokinetics of abacavir in plasma and intracellular carbovir triphosphate following administration of abacavir at 600 milligrams once daily and 300 milligrams twice daily in human immunodeficiency virus-infected subjects. [[Link](#)]
- International Journal of Research in Medical Sciences. Assessment of the accuracy of dried blood spot (DBS) sample in HIV-1 viral load as compared to plasma sample using Abbot assay. [[Link](#)]
- Journal of Applied Pharmaceutical Science. Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. [[Link](#)]
- ResearchGate. (2015). A micellar liquid chromatography method for the quantification of abacavir, lamivudine and raltegravir in plasma. [[Link](#)]
- Journal of Biomolecular Techniques. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Res. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Abacavir - Wikipedia \[en.wikipedia.org\]](#)
- [2. Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Steady-state pharmacokinetics of abacavir in plasma and intracellular carbovir triphosphate following administration of abacavir at 600 milligrams once daily and 300 milligrams twice daily in human immunodeficiency virus-infected subjects - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. bocsci.com \[bocsci.com\]](#)
- [5. id-eptri.eu \[id-eptri.eu\]](#)

- [6. fda.gov \[fda.gov\]](#)
- [7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA \[fda.gov\]](#)
- [8. labs.iqvia.com \[labs.iqvia.com\]](#)
- [9. moh.gov.bw \[moh.gov.bw\]](#)
- [10. Bioanalytical method validation - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- [11. bioanalysisforum.jp \[bioanalysisforum.jp\]](#)
- [12. ovid.com \[ovid.com\]](#)
- [13. ema.europa.eu \[ema.europa.eu\]](#)
- [14. Stable concentrations of zidovudine, stavudine, lamivudine, abacavir, and nevirapine in serum and cerebrospinal fluid during 2 years of therapy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. agilent.com \[agilent.com\]](#)
- [16. Protein precipitation: A comprehensive guide | Abcam \[abcam.com\]](#)
- [17. HIV combination drug therapies: development and validation of an LC-MS-MS method for simultaneous quantitation of abacavir, dolutegravir, and lamivudine in rat matrices in support of toxicology studies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. academic.oup.com \[academic.oup.com\]](#)
- [19. Determination of Abacavir in maternal plasma, amniotic fluid, fetal and placental tissues by a polarity switching liquid chromatography/tandem mass spectrometry method - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. academic.oup.com \[academic.oup.com\]](#)
- [21. Development and validation of a selective and rapid LC-MS-MS method for the quantification of abacavir in human plasma - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [22. phenomenex.blob.core.windows.net \[phenomenex.blob.core.windows.net\]](#)
- [23. a protein precipitation extraction method \[protocols.io\]](#)
- [24. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [25. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [26. pnrjournal.com \[pnrjournal.com\]](#)
- [27. researchgate.net \[researchgate.net\]](#)

- [28. Field Study of Dried Blood Spot Specimens for HIV-1 Drug Resistance Genotyping - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [29. Field Evaluation of Dried Blood Spots for Routine HIV-1 Viral Load and Drug Resistance Monitoring in Patients Receiving Antiretroviral Therapy in Africa and Asia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [30. youtube.com \[youtube.com\]](#)
- [31. journals.asm.org \[journals.asm.org\]](#)
- [32. Simultaneous analysis of antiretroviral drugs abacavir and tenofovir in human hair by liquid chromatography-tandem mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Note: Quantitative Bioanalysis of Abacavir in Biological Matrices using LC-MS/MS]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278640/docs#application-note-quantitative-bioanalysis-of-abacavir-in-biological-matrices-using-lc-ms-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check